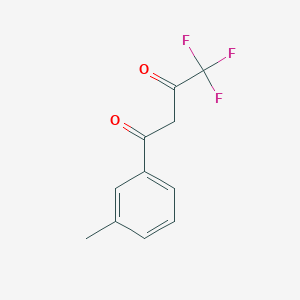

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione

Vue d'ensemble

Description

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O2. It is known for its unique trifluoromethyl group attached to a butane-1,3-dione backbone, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione typically involves a multi-step process:

Reaction of Ethyl Trifluoroacetate and Ethyl Acetate: In the presence of a base, ethyl trifluoroacetate reacts with ethyl acetate to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.

Formation of 4,4,4-Trifluoro-3-oxo Butanoic Acid: The intermediate product is then reacted with a hydrogen donor to yield 4,4,4-trifluoro-3-oxo butanoic acid.

Friedel-Crafts Acylation: The final step involves reacting the acid with thiochloride, followed by a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions for higher yields.

Analyse Des Réactions Chimiques

Enolate Formation and Condensation Reactions

The diketone structure enables enolate generation under basic conditions. Sodium methoxide (used in its synthesis ) deprotonates the α-hydrogen, forming an enolate intermediate. This species participates in nucleophilic reactions, such as:

-

Aldol Condensation : Reacts with carbonyl compounds to form β-hydroxy ketone derivatives.

-

Alkylation/Acylation : Enolate intermediates undergo alkylation or acylation at the α-position.

The trifluoromethyl group enhances α-hydrogen acidity due to its -I effect, facilitating enolate formation compared to non-fluorinated analogs.

Reduction Reactions

The diketone’s carbonyl groups are susceptible to reduction:

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄ | 1,3-Diol derivative | Room temperature |

| LiAlH₄ | Fully reduced 1,3-diol | Reflux in dry ether |

Reduction selectively targets the ketone groups, preserving the trifluoromethyl and aromatic moieties .

Nucleophilic Substitution at the Trifluoromethyl Group

While the C–F bonds in CF₃ are typically inert, harsh conditions (e.g., strong bases or radicals) may induce substitution:

-

Hydrolysis : Under acidic/basic aqueous conditions, partial defluorination may occur, though this is less common due to the stability of the CF₃ group.

-

Radical Reactions : Initiated by UV light or peroxides, leading to CF₂ or CF intermediates.

Electrophilic Aromatic Substitution

The m-tolyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the aromatic ring’s para and ortho positions relative to the methyl group. The electron-withdrawing diketone moiety directs substituents to specific positions:

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Methyl-4-nitrobenzoyl derivative |

| Sulfonation | SO₃/H₂SO₄ | 3-Methyl-4-sulfobenzoyl derivative |

Complexation with Metal Ions

The diketone acts as a bidentate ligand, coordinating with metal ions (e.g., Cu²⁺, Fe³⁺) through its two oxygen atoms. This property is utilized in:

-

Catalysis (e.g., asymmetric synthesis).

-

Materials science (e.g., metal-organic frameworks).

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition pathways:

-

Decarboxylation : Loss of CO₂ from the diketone backbone.

-

Defluorination : Release of HF gas, forming unsaturated carbonyl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is its role as an intermediate in the synthesis of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is utilized in the treatment of osteoarthritis and rheumatoid arthritis. The synthesis process involves reacting this compound with aminosulfonylphenylhydrazine hydrochloride to produce celecoxib derivatives with high yields .

Case Study: Synthesis of Celecoxib

- Starting Material : this compound

- Reagents : Aminosulfonylphenylhydrazine hydrochloride

- Yield : Approximately 93% under optimized conditions .

Chemical Research

Reactivity and Derivatives

The compound's trifluoromethyl group enhances its reactivity, making it suitable for various chemical transformations. Research has shown that it can undergo reactions with hydrazines to form pyrazole derivatives, which have potential applications in medicinal chemistry .

Synthesis of Pyrazole Derivatives

- Reaction Conditions : Typically conducted in ethanol at reflux for extended periods.

- Yield : Up to 98.8% for specific derivatives .

Material Science

Fluorinated Compounds

Due to its fluorinated structure, this compound is also being explored for applications in material science. Fluorinated compounds exhibit unique properties such as increased thermal stability and chemical resistance. This makes them suitable for use in coatings and advanced materials.

Analytical Chemistry

NMR and HPLC Characterization

The compound can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods are essential for verifying the purity and structure of synthesized compounds in research settings .

Summary Table of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Pharmaceutical | Intermediate for celecoxib synthesis | ~93% |

| Chemical Research | Formation of pyrazole derivatives | Up to 98.8% |

| Material Science | Development of fluorinated materials | Enhanced properties |

| Analytical Chemistry | Characterization via NMR and HPLC | Structural verification |

Mécanisme D'action

The mechanism of action of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical processes. The diketone structure allows for coordination with metal ions and participation in complex formation, influencing biochemical pathways and reactions.

Comparaison Avec Des Composés Similaires

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

- 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

- 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Comparison: Compared to its analogs, 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it suitable for specific applications where its analogs may not be as effective .

Activité Biologique

4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione (CAS No. 53764-99-1) is a fluorinated diketone compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 230.18 g/mol

- Purity : Typically >99% in commercial preparations .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Modulation of Lipid Metabolism : Research indicates that this compound acts as a modulator of liver X receptors (LXRs), which play a crucial role in lipid metabolism and cholesterol homeostasis. The activation of LXRs can lead to increased expression of genes involved in lipid clearance and reduced inflammation .

- Anticancer Properties : Preliminary studies have shown that derivatives of trifluorinated diketones exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in several in vitro assays .

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, such as topoisomerases and cyclooxygenases, which are critical targets in cancer therapy and inflammation management .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various derivatives of trifluorinated diketones demonstrated that this compound exhibited significant cytotoxicity against HeLa (cervical cancer), NCI-H460 (lung cancer), and MCF-7 (breast cancer) cell lines. The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Study: Inhibition of Inflammatory Pathways

Another investigation highlighted the compound's potential as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. This action may reduce the synthesis of pro-inflammatory prostaglandins, suggesting therapeutic relevance in conditions like arthritis or other inflammatory diseases .

Propriétés

IUPAC Name |

4,4,4-trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFWLZQTWRLBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595230 | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-99-1 | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCX472V3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.